molecular formula C10H13N3O B026030 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde CAS No. 104842-73-1

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde

Cat. No. B026030
M. Wt: 191.23 g/mol
InChI Key: MGQDWKRTYGEMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde, also known as PPY, is a chemical compound that has gained significant attention in the scientific community due to its versatile applications in biochemical research. PPY is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound is synthesized through a simple reaction between pyridine-3-carboxaldehyde and piperazine. PPY has been used in various scientific research studies due to its unique properties, including its ability to bind to proteins and its fluorescent properties.

Mechanism Of Action

The mechanism of action of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde involves its ability to bind to proteins. The compound contains a piperazine ring that can form hydrogen bonds with amino acid residues in proteins. The pyridine ring of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is responsible for its fluorescent properties, allowing the compound to act as a fluorescent probe. 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can also undergo photoinduced electron transfer, which can lead to the formation of reactive oxygen species.

Biochemical And Physiological Effects

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has also been shown to induce apoptosis in cancer cells. The compound has been shown to have antioxidant properties and can scavenge free radicals. 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has several advantages for lab experiments. The compound is easy to synthesize, and its fluorescent properties make it an excellent tool for studying protein-ligand interactions. 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can be used in various imaging techniques, making it a versatile compound for studying biological systems. However, 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde also has some limitations. The compound can be toxic at high concentrations, and its fluorescent properties can be affected by various factors, such as pH and temperature.

Future Directions

There are several future directions for the use of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde in scientific research. One potential application is the use of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde as a fluorescent probe for studying protein misfolding and aggregation. 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde could also be used to study the conformational changes of proteins in real-time. Another potential application is the use of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde in drug discovery. 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde could be used to screen for compounds that bind to specific proteins. Finally, 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde could be used in the development of biosensors for detecting specific molecules in biological samples.
Conclusion
In conclusion, 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is a versatile compound that has many applications in scientific research. The compound's ability to bind to proteins and its fluorescent properties make it an excellent tool for studying biological systems. 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has been used in various scientific research studies, including the study of protein-ligand interactions, conformational changes of proteins, and the development of biosensors. The compound's advantages and limitations must be considered when using it in lab experiments. There are several future directions for the use of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde in scientific research, including the development of biosensors and drug discovery.

Scientific Research Applications

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has been extensively used in scientific research due to its ability to bind to proteins. The compound has been used as a fluorescent probe to study protein-ligand interactions. 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has also been used to study the conformational changes of proteins and to monitor protein-protein interactions. The fluorescent properties of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde have been utilized in various imaging techniques, such as fluorescence microscopy and flow cytometry.

properties

CAS RN

104842-73-1

Product Name

2-(1-Piperazinyl)-3-pyridinecarboxaldehyde

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-piperazin-1-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2

InChI Key

MGQDWKRTYGEMPT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C=CC=N2)C=O

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-3-pyridinecarboxaldehyde (VI; 6.4 g, 0.05 mole) and piperazine (19.4 g, 0.23 mole) was refluxed 5 hr in isopropanol (250 mL). The reaction mixture was concentrated in vacuo to a syrup which was partitioned between methylene chloride and water. The organic phase was isolated, washed with water (3×500 mL), dried (MgSO4), filtered, and concentrated in vacuo to a syrup which was flash chromatographed (10% methanol-methylene chloride). The appropriate fractions were combined, concentrated in vacuo, dissolved in ethanol and treated with 1 equivalent of ethanolic HCl. Crystallization of the crude hydrochloride salt gave 8.8 g (87%) of the appropriate IIIc intermediate.
Quantity
6.4 g
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reactant
Reaction Step One
Quantity
19.4 g
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reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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